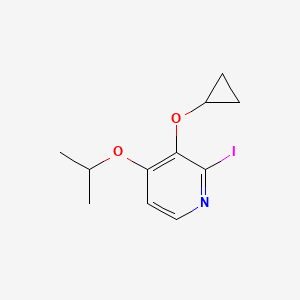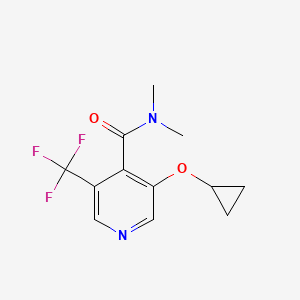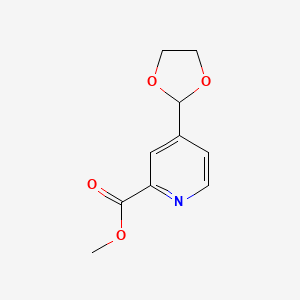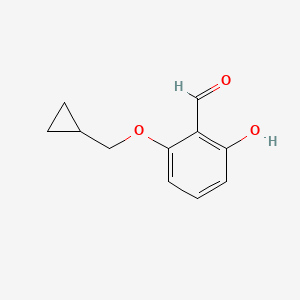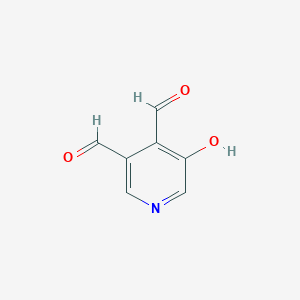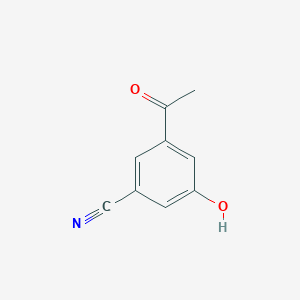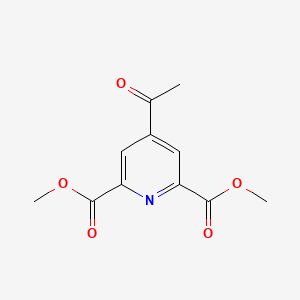
Dimethyl 4-acetylpyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-acetylpyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . It belongs to the pyridine family and is characterized by the presence of two ester groups and an acetyl group attached to the pyridine ring. This compound is known for its versatile applications in organic synthesis and coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl 4-acetylpyridine-2,6-dicarboxylate can be synthesized through the esterification of 4-acetylpyridine-2,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .
化学反応の分析
Types of Reactions: Dimethyl 4-acetylpyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-carboxypyridine-2,6-dicarboxylic acid.
Reduction: Dimethyl 4-hydroxymethylpyridine-2,6-dicarboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 4-acetylpyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of dimethyl 4-acetylpyridine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of protein conformation, and disruption of cellular signaling processes .
類似化合物との比較
Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but lacks the acetyl group, making it less reactive in certain chemical reactions.
Dimethyl 4-formylpyridine-2,6-dicarboxylate: Contains a formyl group instead of an acetyl group, leading to different reactivity and applications.
Uniqueness: Dimethyl 4-acetylpyridine-2,6-dicarboxylate is unique due to the presence of the acetyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile ligand in coordination chemistry .
特性
分子式 |
C11H11NO5 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC名 |
dimethyl 4-acetylpyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C11H11NO5/c1-6(13)7-4-8(10(14)16-2)12-9(5-7)11(15)17-3/h4-5H,1-3H3 |
InChIキー |
FYCQRNFTJBBQLH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


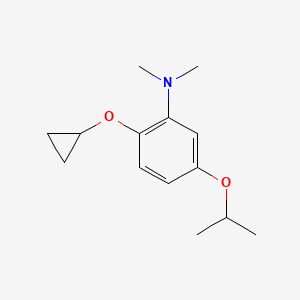
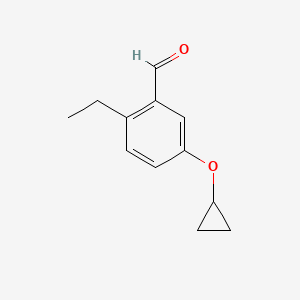
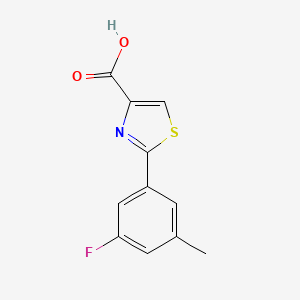
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
